molecular formula C17H14F2N4O B278802 N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278802
M. Wt: 328.32 g/mol
InChI Key: BIJMZOZIJBBGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DFTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFTC is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits protein-protein interactions by binding to the interface between the two proteins, thereby disrupting the interaction. It has been shown to bind to the hydrophobic pocket of MDM2 and the basic region of c-Myc, which are critical regions for the interaction between these proteins and their respective partners.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to selectively inhibit protein-protein interactions, which can lead to the discovery of new therapeutic targets. However, one limitation is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

Future research on N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide could focus on its potential applications in the treatment of various types of cancer and inflammatory diseases. In addition, further studies could be conducted to optimize the synthesis and formulation of N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide to improve its solubility and bioavailability. Finally, research could be conducted to identify new protein-protein interactions that can be targeted by N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, leading to the discovery of new therapeutic targets.

Synthesis Methods

N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using several methods, including the reaction of 2,4-difluoroaniline and ethyl 2-azidoacetate, followed by the reaction with phenyl isocyanate. Another method involves the reaction of 2,4-difluorobenzonitrile and ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate, followed by the reaction with phenyl isocyanate. Both methods result in the formation of N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in drug discovery and development due to its ability to inhibit protein-protein interactions. It has been shown to inhibit the interaction between p53 and MDM2, which is a crucial step in the regulation of the p53 tumor suppressor pathway. This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells. N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the interaction between c-Myc and Max, which is involved in the regulation of cell proliferation and differentiation.

properties

Product Name

N-(2,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-16(21-22-23(15)12-6-4-3-5-7-12)17(24)20-14-9-8-11(18)10-13(14)19/h3-10H,2H2,1H3,(H,20,24)

InChI Key

BIJMZOZIJBBGPM-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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